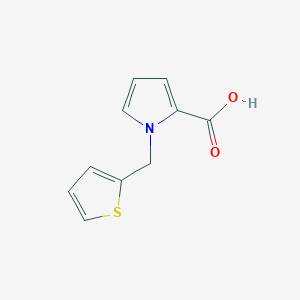

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(Thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid, also known as 1-TPA, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both pyrrole and thiophene rings, which are commonly found in various biologically active molecules. This article explores the biological activity of 1-TPA, including its antibacterial, anticancer, and antituberculosis properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-TPA has the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol. Its structure includes a pyrrole ring connected to a thiophene moiety via a methylene bridge, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 g/mol |

| Solubility | 0.219 mg/ml |

| Log P (octanol-water) | 2.31 |

| Bioavailability Score | 0.56 |

Antibacterial Activity

Research indicates that compounds with pyrrole and thiophene structures exhibit significant antibacterial properties. For instance, studies on derivatives of pyrrole-2-carboxamides have shown promising results against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains.

Case Study: Antituberculosis Activity

In a study evaluating the antituberculosis activity of pyrrole derivatives, compounds similar to 1-TPA were tested against various strains of Mtb. The results demonstrated:

- MIC Values : Compounds exhibited MIC values below 0.016 μg/mL against drug-resistant strains.

- Cytotoxicity : Low cytotoxicity was observed with IC50 values greater than 64 μg/mL, indicating a favorable safety profile.

The structure–activity relationship (SAR) analysis revealed that substituents on the pyrrole ring significantly influenced the antibacterial potency, emphasizing the importance of structural modifications for enhanced efficacy .

Anticancer Activity

1-TPA and its derivatives have also been investigated for anticancer properties. The presence of the thiophene ring enhances the ability of these compounds to interact with biological targets involved in cancer progression.

Anticancer Mechanism

Research indicates that thiophene-containing compounds can target specific molecular pathways associated with cancer cell proliferation and angiogenesis. For example:

- IC50 Values : Some derivatives demonstrated IC50 values between 7 to 20 µM against various cancer cell lines, showcasing their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Applications De Recherche Scientifique

Pharmaceutical Applications

- Anticancer Activity : Compounds containing pyrrole and thiophene moieties have been extensively studied for their anticancer properties. The unique structural characteristics of 1-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxylic acid may contribute to its ability to inhibit cancer cell proliferation and induce apoptosis. Research indicates that derivatives of this compound show promise in targeting specific cancer pathways, although more studies are needed to establish efficacy and safety profiles .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies have demonstrated that similar pyrrole derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Kocuria rhizophila. This suggests that this compound could be developed into a novel antibiotic .

- Anti-inflammatory Effects : Research into related compounds has indicated anti-inflammatory properties, making this compound a candidate for the development of new anti-inflammatory drugs. Its ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis or inflammatory bowel disease .

- Antiviral Activity : Recent studies have explored the antiviral potential of pyrrole-based compounds against influenza viruses. The presence of thiophene rings may enhance the biological activity of these compounds, suggesting that this compound could be investigated further for antiviral applications .

Materials Science Applications

- Organic Electronics : The unique electronic properties of thiophene and pyrrole derivatives make them suitable for applications in organic electronics, including organic photovoltaics and field-effect transistors. The compound's ability to form conductive polymers can lead to advancements in flexible electronic devices.

- Dyes and Pigments : Due to its vibrant color properties, this compound can be utilized in the synthesis of dyes and pigments for textiles and coatings. Its stability and solubility characteristics are advantageous for creating high-performance colorants.

Agricultural Chemistry Applications

- Fungicides : Research into related compounds has identified antifungal activities, suggesting that this compound may serve as a basis for developing new fungicides. Its efficacy against plant pathogens could enhance crop protection strategies .

- Anticancer Study : A recent study evaluated the effects of a derivative of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups .

- Antimicrobial Testing : In vitro testing revealed that the compound exhibited notable antibacterial activity against several pathogenic strains, supporting its potential as a new antibiotic agent .

- Fungicide Development : A series of experiments showed that derivatives based on this compound displayed effective antifungal properties against common agricultural pathogens, indicating its viability as a fungicide .

Propriétés

IUPAC Name |

1-(thiophen-2-ylmethyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)9-4-1-5-11(9)7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXQVRCIJMWQJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.